

5-Bromo-2-ethoxypyridine-4-boronic acid molecular structure

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Compound of Interest

Compound Name: 5-Bromo-2-ethoxypyridine-4-boronic acid

Cat. No.: B1280425

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An In-depth Technical Guide to **5-Bromo-2-ethoxypyridine-4-boronic acid**

Introduction

5-Bromo-2-ethoxypyridine-4-boronic acid is a heterocyclic organic compound that belongs to the family of pyridine boronic acids. These compounds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The presence of the boronic acid group makes it a versatile synthetic intermediate, primarily for its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The pyridine ring, a common scaffold in pharmaceuticals, combined with the reactive boronic acid moiety, positions this molecule as a valuable building block for the synthesis of novel therapeutic agents. Boronic acids have gained prominence in drug discovery, with several approved drugs, such as the proteasome inhibitor Bortezomib, highlighting their therapeutic potential.^{[1][2][3]} This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **5-Bromo-2-ethoxypyridine-4-boronic acid** for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

5-Bromo-2-ethoxypyridine-4-boronic acid is characterized by a pyridine ring substituted with a bromine atom, an ethoxy group, and a boronic acid group. The precise arrangement of these

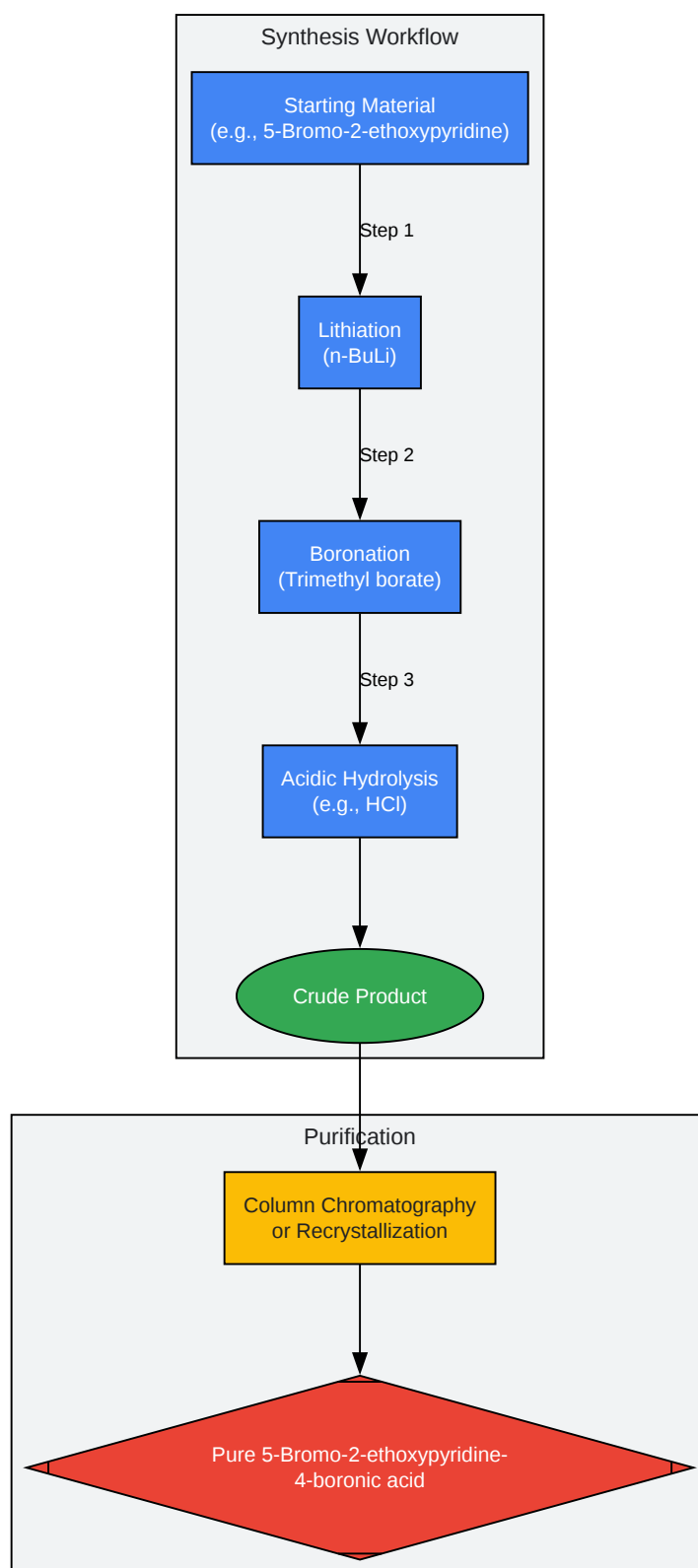
functional groups is crucial for its reactivity and biological activity.

Table 1: Physicochemical Properties of **5-Bromo-2-ethoxypyridine-4-boronic acid**

Property	Value	References
CAS Number	612845-46-2	[4] [5] [6] [7] [8]
Molecular Formula	C ₇ H ₉ BBrNO ₃	[4] [5] [6] [7] [8] [9]
Molecular Weight	245.87 g/mol	[4] [9]
Appearance	Solid	[9] [10]
InChI Key	RLPXRCAGOQMYBN-UHFFFAOYSA-N	[9]
Canonical SMILES	<chem>CCOc1cc(B(O)O)c(Br)cn1</chem>	[9]

Synthesis and Spectroscopic Characterization

The synthesis of pyridine boronic acids often involves multi-step procedures starting from substituted pyridines. A generalized workflow for synthesis and subsequent characterization is outlined below.



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A generalized workflow for the synthesis and purification of the target compound.

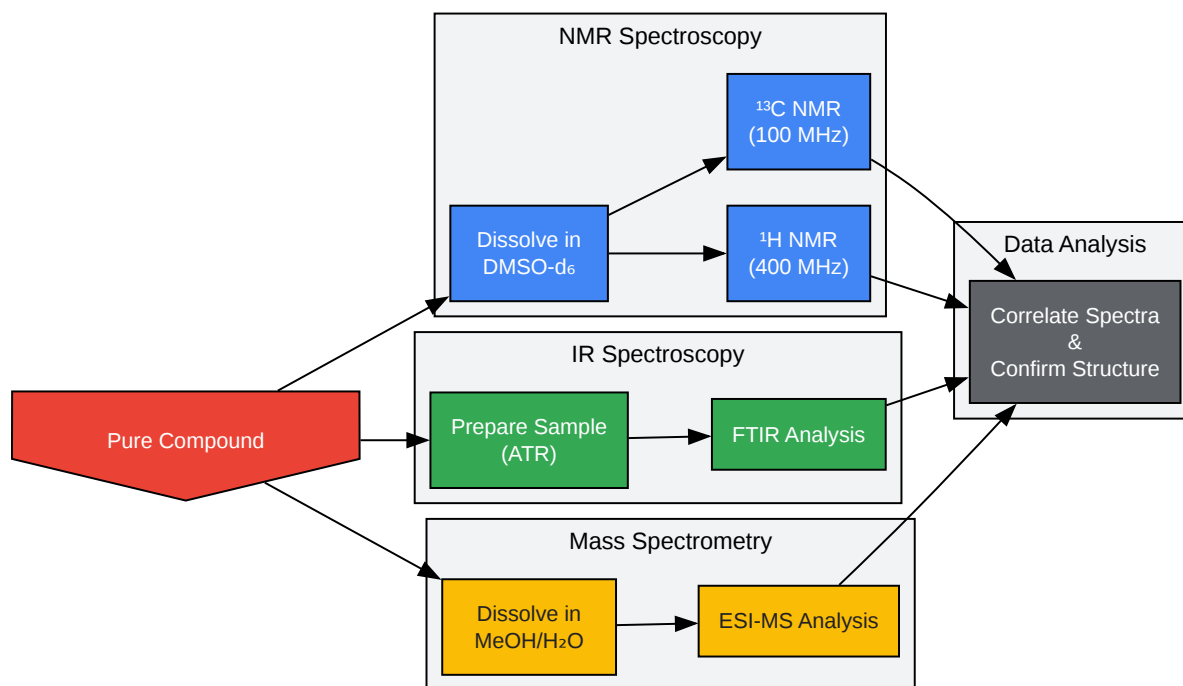
Experimental Protocol: Synthesis

The following is a generalized protocol for the synthesis of **5-Bromo-2-ethoxypyridine-4-boronic acid**, adapted from methodologies for similar pyridine boronic acid derivatives.[11]

- **Lithiation:** Dissolve 5-bromo-2-ethoxypyridine in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., Argon) and cool the mixture to -78 °C. Add n-butyllithium (n-BuLi) dropwise while maintaining the low temperature. Stir the reaction mixture for 1-2 hours.
- **Boration:** To the reaction mixture, add trimethyl borate dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **5-Bromo-2-ethoxypyridine-4-boronic acid**.

Experimental Protocols: Spectroscopic Characterization

Detailed spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for acquiring NMR, IR, and Mass Spectrometry data, based on established methods for similar small molecules.[12]



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Workflow for the spectroscopic analysis of a synthesized chemical compound.

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Instrument: 400 MHz NMR spectrometer.
 - Parameters: Standard single-pulse experiment; 16-64 scans; relaxation delay of 1-2 seconds.

- Referencing: Use the residual solvent peak (e.g., DMSO-d₆ at δ ~2.50 ppm) as an internal standard.^[12]
- ¹³C NMR Acquisition:
 - Instrument: 100 MHz NMR spectrometer.
 - Parameters: Proton-decoupled pulse program; 1024 or more scans; relaxation delay of 2-5 seconds.^[12]
 - Referencing: Use the solvent peak (e.g., DMSO-d₆ at δ ~39.52 ppm) as an internal standard.^[12]

Table 2: Expected ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Nucleus	Expected Chemical Shift (δ , ppm)	Multiplicity / Coupling	Assignment
¹ H	~8.0-8.5	Singlet	Aromatic H (position 3 or 6)
¹ H	~7.5-8.0	Singlet	Aromatic H (position 3 or 6)
¹ H	~8.0 (broad)	Singlet	B(OH) ₂
¹ H	~4.4	Quartet	-OCH ₂ CH ₃
¹ H	~1.4	Triplet	-OCH ₂ CH ₃
¹³ C	~165	Singlet	C-O (C2)
¹³ C	~150	Singlet	Aromatic C-H
¹³ C	~140	Singlet	Aromatic C-H
¹³ C	~120	Singlet	C-Br (C5)
¹³ C	~110 (broad)	Singlet	C-B (C4)
¹³ C	~62	Singlet	-OCH ₂ CH ₃
¹³ C	~14	Singlet	-OCH ₂ CH ₃

2.2.2 Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition:
 - Instrument: Fourier Transform Infrared (FTIR) spectrometer.
 - Parameters: Spectral range of 4000-400 cm^{-1} ; resolution of 4 cm^{-1} ; 16-32 scans.[\[12\]](#)

Table 3: Expected IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200 (broad)	Strong	O-H stretch (B(OH)_2)
3100-3000	Medium	Aromatic C-H stretch
2980-2850	Medium	Aliphatic C-H stretch
1600-1550	Strong	C=N, C=C stretch (pyridine ring)
1380-1330	Strong	B-O stretch
1250-1200	Strong	C-O stretch (ethoxy)
1100-1000	Strong	C-N stretch
~600	Medium-Strong	C-Br stretch

2.2.3 Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the compound in a suitable solvent mixture (e.g., methanol/water).
- Acquisition:
 - Instrument: Mass spectrometer with Electrospray Ionization (ESI) source.

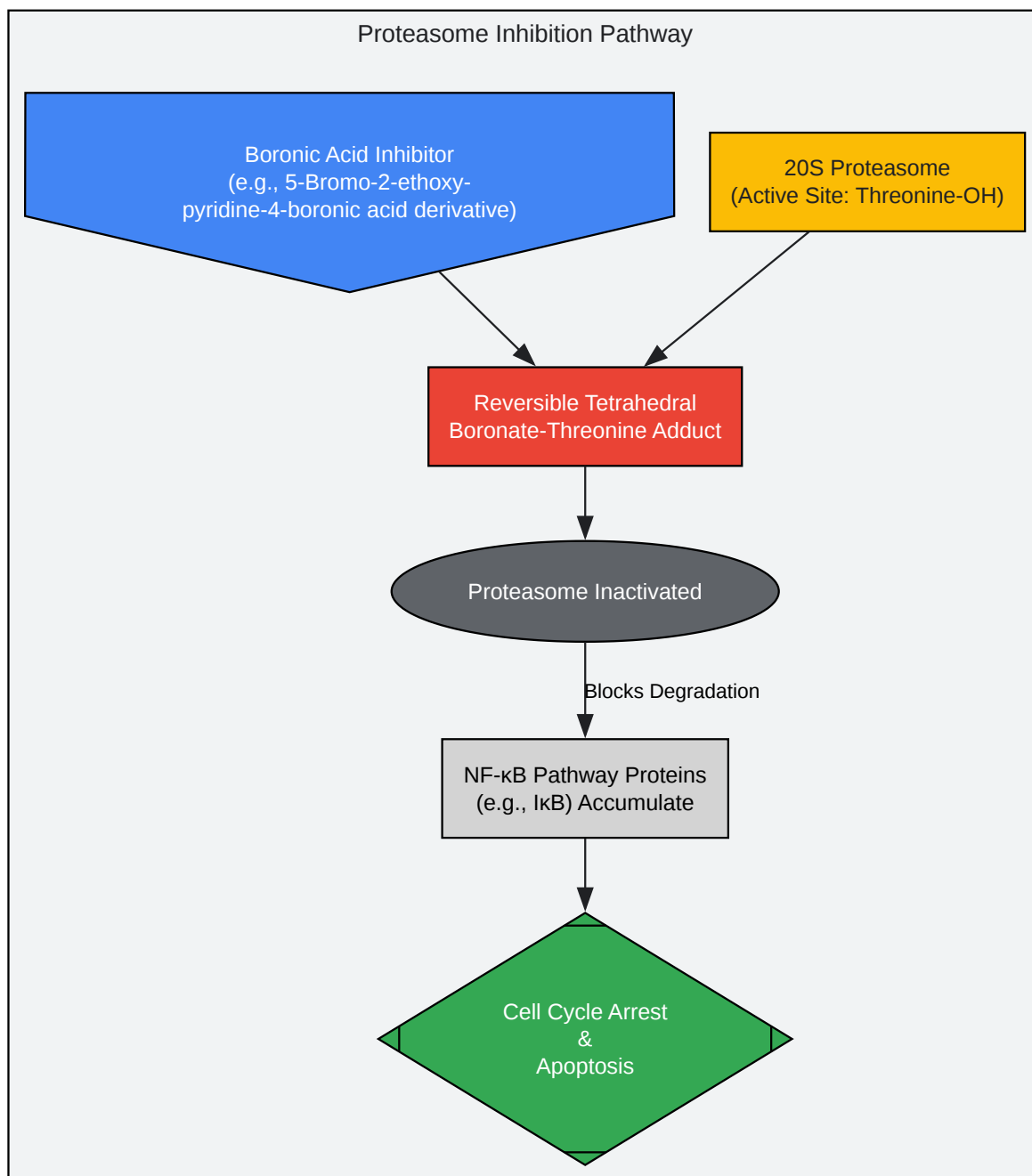
- Parameters: Positive or negative ion mode; mass range m/z 50-500.[12]
- Expected Data: The spectrum should show the molecular ion peak $[M+H]^+$ or $[M-H]^-$. A characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Development

The boronic acid functional group is a key pharmacophore in modern drug design.[1] Its unique ability to form reversible covalent bonds with active site serine or threonine residues in enzymes makes it a powerful tool for developing potent and selective inhibitors.

Mechanism of Action: Proteasome Inhibition

A primary application of boronic acids in oncology is the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[2] Cancer cells, particularly those in multiple myeloma, are highly sensitive to proteasome inhibition. Boronic acid-containing drugs like Bortezomib function by targeting the N-terminal threonine residue in the catalytic β -subunits of the 20S proteasome.



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Mechanism of proteasome inhibition by a boronic acid-based compound.

Other Potential Applications

The versatility of the boronic acid moiety extends beyond proteasome inhibition.

- **Enzyme Activation:** Recent studies have shown that boronic acid-based molecules can act as activators of enzymes like pyruvate kinase M2 (PKM2), a promising target in cancer metabolism.^[13]
- **β -Lactamase Inhibition:** Cyclic boronic acids have been developed as inhibitors of β -lactamase enzymes, helping to overcome antibiotic resistance.^[2]
- **Synthetic Building Block:** As a bifunctional molecule, **5-Bromo-2-ethoxypyridine-4-boronic acid** can be used in Suzuki coupling reactions via the boronic acid group, while the bromine atom provides a handle for further functionalization through other cross-coupling reactions.

Conclusion

5-Bromo-2-ethoxypyridine-4-boronic acid is a valuable chemical entity with significant potential for drug discovery and development. Its well-defined structure and versatile reactivity make it an important building block for synthesizing complex molecules. The established role of the boronic acid pharmacophore in enzyme inhibition, coupled with the prevalence of the pyridine scaffold in pharmaceuticals, underscores its relevance for researchers aiming to develop novel therapeutics, particularly in oncology and infectious diseases. The protocols and data presented in this guide offer a foundational resource for the synthesis, characterization, and strategic application of this compound in advanced research settings.

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